Cas no 1851602-42-0 (2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile)

2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile is a fluorinated and brominated aromatic compound featuring a hydroxyl and nitrile functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, while the β-hydroxy nitrile moiety offers versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its ability to introduce multiple functional groups in a single step. High purity and stability ensure consistent performance in synthetic applications.
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile structure
1851602-42-0 structure
Product name:2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile
CAS No:1851602-42-0
MF:C9H7BrFNO
MW:244.060384988785
CID:6474937
PubChem ID:130759201

2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile
    • Inchi: 1S/C9H7BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4H2
    • InChI Key: ADLYQCYFTOZYNQ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=C(C=1Br)F)(O)CC#N

2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1896586-2.5g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
2.5g
$1230.0 2023-09-18
Enamine
EN300-1896586-10.0g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
10g
$3376.0 2023-06-01
Enamine
EN300-1896586-0.1g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
0.1g
$553.0 2023-09-18
Enamine
EN300-1896586-0.25g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
0.25g
$579.0 2023-09-18
Enamine
EN300-1896586-10g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
10g
$2701.0 2023-09-18
Enamine
EN300-1896586-1g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
1g
$628.0 2023-09-18
Enamine
EN300-1896586-1.0g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
1g
$785.0 2023-06-01
Enamine
EN300-1896586-0.5g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
0.5g
$603.0 2023-09-18
Enamine
EN300-1896586-0.05g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
0.05g
$528.0 2023-09-18
Enamine
EN300-1896586-5.0g
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile
1851602-42-0
5g
$2277.0 2023-06-01

Additional information on 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile

Introduction to 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile (CAS No. 1851602-42-0)

2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile (CAS No. 1851602-42-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motifs, including a bromo and fluoro substituent on a benzene ring and a β-hydroxy group attached to a propanenitrile moiety, presents a rich scaffold for the development of novel bioactive molecules. The presence of both electrophilic and nucleophilic centers in its structure makes it a versatile intermediate for synthetic chemists, enabling diverse functionalization strategies that can lead to the discovery of new therapeutic agents.

The significance of 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile is further underscored by its potential applications in the synthesis of pharmacophores targeting various biological pathways. Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The bromo substituent, on the other hand, serves as a valuable handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures.

In the context of contemporary pharmaceutical research, 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting oncogenic pathways. Specifically, its structural features are well-suited for modulating kinases and other enzymes implicated in cancer progression. For instance, studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against tyrosine kinases, which are often overexpressed in tumor cells. The β-hydroxy group provides a site for hydrogen bonding interactions with biological targets, while the nitrile group can engage in coordination with metal ions or act as a leaving group in nucleophilic substitution reactions.

Moreover, the fluorine atom at the 3-position introduces a lipophilic character to the molecule, which can influence its cell membrane permeability and overall bioavailability. This feature is particularly important in drug design, as it can enhance the compound's ability to cross biological barriers and reach its intended target site. The bromo substituent also contributes to the molecule's reactivity, allowing for further functionalization through palladium-catalyzed reactions that are commonly used in medicinal chemistry.

Recent research has also explored the use of 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile in the development of antimicrobial agents. The structural motifs present in this compound have shown promise in interfering with bacterial cell wall synthesis and other essential metabolic processes. Fluorinated aromatic compounds are known for their broad-spectrum activity against resistant strains of bacteria, making them valuable candidates for novel antibiotics. The combination of bromo and fluoro groups enhances the compound's ability to interact with bacterial enzymes and receptors, leading to potent inhibitory effects.

The synthetic utility of 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile extends beyond pharmaceutical applications. It has been utilized in materials science and agrochemical research due to its ability to serve as a precursor for more complex molecules with tailored properties. For example, researchers have employed this compound in the synthesis of liquid crystals and organic semiconductors, where its structural rigidity and electronic characteristics contribute to the desired material properties.

In summary, 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile (CAS No. 1851602-42-0) represents a versatile and highly functionalized building block with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules targeting various therapeutic areas. As our understanding of biological systems continues to evolve, compounds like this are poised to play an increasingly critical role in the discovery and development of next-generation drugs.

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